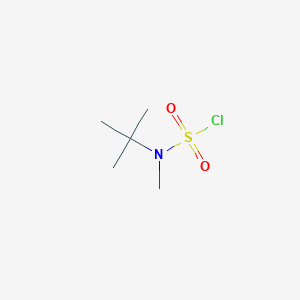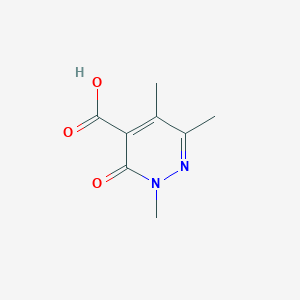![molecular formula C13H19NOSi B3375167 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1073135-75-7](/img/structure/B3375167.png)
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Vue d'ensemble
Description
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is commonly used in the synthesis of various organic molecules and has been shown to exhibit several biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile has been extensively used in scientific research due to its ability to act as a versatile building block in the synthesis of various organic molecules. This compound has been used in the synthesis of several natural products, pharmaceuticals, and agrochemicals. Additionally, 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile has been utilized in the development of new synthetic methodologies, including the use of transition metal catalysis.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with a variety of electrophiles, including aldehydes, ketones, and imines. The trimethylsilyl group on the nitrile moiety of the compound is believed to enhance the reactivity of the nitrile carbon atom, making it a more effective nucleophile.
Biochemical and Physiological Effects:
Research has shown that 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile exhibits several biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. Additionally, 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile has been shown to exhibit antitumor activity and has been used in the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile in lab experiments is its versatility. This compound can be used in the synthesis of various organic molecules and can be utilized in the development of new synthetic methodologies. Additionally, 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is relatively easy to synthesize and has a high yield. However, one limitation of using this compound is that it is not readily available commercially and must be synthesized in the lab.
Orientations Futures
There are several future directions for the research and development of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile. One potential direction is the synthesis of new analogs of this compound with improved reactivity and selectivity. Additionally, 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile could be utilized in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Furthermore, the use of this compound in the development of new synthetic methodologies could lead to the discovery of new chemical reactions and the synthesis of novel organic molecules.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOSi/c1-5-11-6-8-12(9-7-11)13(10-14)15-16(2,3)4/h6-9,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFGKJWEPVLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)



